2-Iodotriphenylene
Overview
Description
2-Iodotriphenylene is an organic compound with the molecular formula C18H11I. It is a derivative of triphenylene, where one of the hydrogen atoms is replaced by an iodine atom at the second position. This compound is known for its white to almost white powder or crystalline appearance and has a melting point range of 155.0 to 159.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodotriphenylene can be synthesized through various methods. One common approach involves the iodination of triphenylene using iodine and an oxidizing agent. The reaction typically occurs in the presence of a catalyst, such as copper(I) iodide, and under reflux conditions in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Iodotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted triphenylenes can be formed.
Coupling Products: Formation of biaryl compounds or other extended aromatic systems.
Scientific Research Applications
2-Iodotriphenylene has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Iodotriphenylene largely depends on its application. In organic electronics, its role as a semiconductor involves the formation of π-conjugated systems that facilitate charge transport. The iodine atom can influence the electronic properties of the molecule, enhancing its performance in devices .
Comparison with Similar Compounds
2-Bromotriphenylene: Similar structure but with a bromine atom instead of iodine.
2-Chlorotriphenylene: Contains a chlorine atom at the second position.
2-Fluorotriphenylene: Features a fluorine atom in place of iodine
Uniqueness: 2-Iodotriphenylene is unique due to the presence of the iodine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can enhance the compound’s reactivity and suitability for specific applications .
Properties
IUPAC Name |
2-iodotriphenylene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11I/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNYRZSJDYTIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=CC=CC=C24 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228778-59-3 | |
Record name | 2-Iodotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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